

# 5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS number and synonyms

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## Compound of Interest

Compound Name:	5,7-Dihydroxy-2,2-dimethylchroman-4-one
Cat. No.:	B1620303

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An In-depth Technical Guide to **5,7-Dihydroxy-2,2-dimethylchroman-4-one**

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5,7-Dihydroxy-2,2-dimethylchroman-4-one**, a key heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry due to their wide distribution in natural products and their diverse pharmacological activities.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, synthesis, biological significance, and experimental evaluation.

## Core Compound Identification and Properties

**5,7-Dihydroxy-2,2-dimethylchroman-4-one** is a substituted chromanone featuring a dihydroxy-substituted benzene ring fused to a dihydropyranone ring, which is further substituted with two methyl groups at the C2 position. This specific arrangement of functional groups is a recurrent moiety in various natural products and is crucial for its biological activities.<sup>[3]</sup>

Chemical Abstracts Service (CAS) Number: 883-09-0<sup>[4]</sup>

Synonyms and Identifiers:

- PubChem Compound ID (CID): 821362[5][6]
- IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydrochromen-4-one
- InChIKey: JFWGYKRUMPKNKF-UHFFFAOYSA-N[6][7]

## Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[5][6]
Monoisotopic Mass	208.07356 Da	[6]
Molar Mass	208.21 g/mol	Calculated
XlogP (Predicted)	1.8	[6]
Appearance	Solid (predicted)	General Knowledge
SMILES	CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C	[6][7]

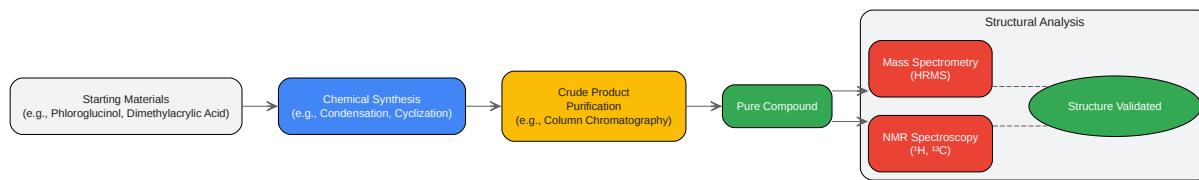
## Synthesis and Structural Characterization

The synthesis of chromanones is a well-established field in organic chemistry. While specific high-yield syntheses for **5,7-Dihydroxy-2,2-dimethylchroman-4-one** are proprietary or described in specialized literature, a general and logical synthetic workflow can be conceptualized based on related structures.[8] The most common approaches begin with phloroglucinol or its derivatives, leveraging their nucleophilicity to construct the heterocyclic ring.

A plausible synthetic strategy involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid (or a derivative) in the presence of a condensing agent. Subsequent intramolecular cyclization would yield the desired chromanone scaffold. The characterization and confirmation of the final product's structure are paramount and rely on a suite of spectroscopic techniques.

## General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from synthesis to structural validation for a target chromanone compound.



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Caption: General workflow for chromanone synthesis and validation.

Causality in Experimental Choices:

- Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for mapping the proton and carbon skeleton, respectively, confirming the connectivity of atoms.
- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which validates the molecular formula.

## Biological Activity and Therapeutic Potential

The chroman-4-one scaffold is a cornerstone of many biologically active molecules, including flavonoids and homoisoflavonoids.<sup>[2][9]</sup> Derivatives of 5,7-dihydroxy-chromanone have demonstrated a broad spectrum of activities, positioning this core structure as a valuable template for drug discovery.

## Antimicrobial and Antibiofilm Activity

Research has shown that the **5,7-dihydroxy-2,2-dimethylchroman-4-one** moiety is a key structural feature in compounds designed to modulate bacterial biofilms.<sup>[3]</sup> Specifically, these derivatives have been investigated as binders of *E. coli* WrbA, an enzyme implicated in biofilm formation. This suggests a targeted mechanism for disrupting bacterial communities, which are notoriously resistant to conventional antibiotics. Furthermore, related 5,7-dihydroxyflavanones exhibit potent activity against various Gram-positive bacteria and yeasts.<sup>[10]</sup>

## Anti-inflammatory Properties

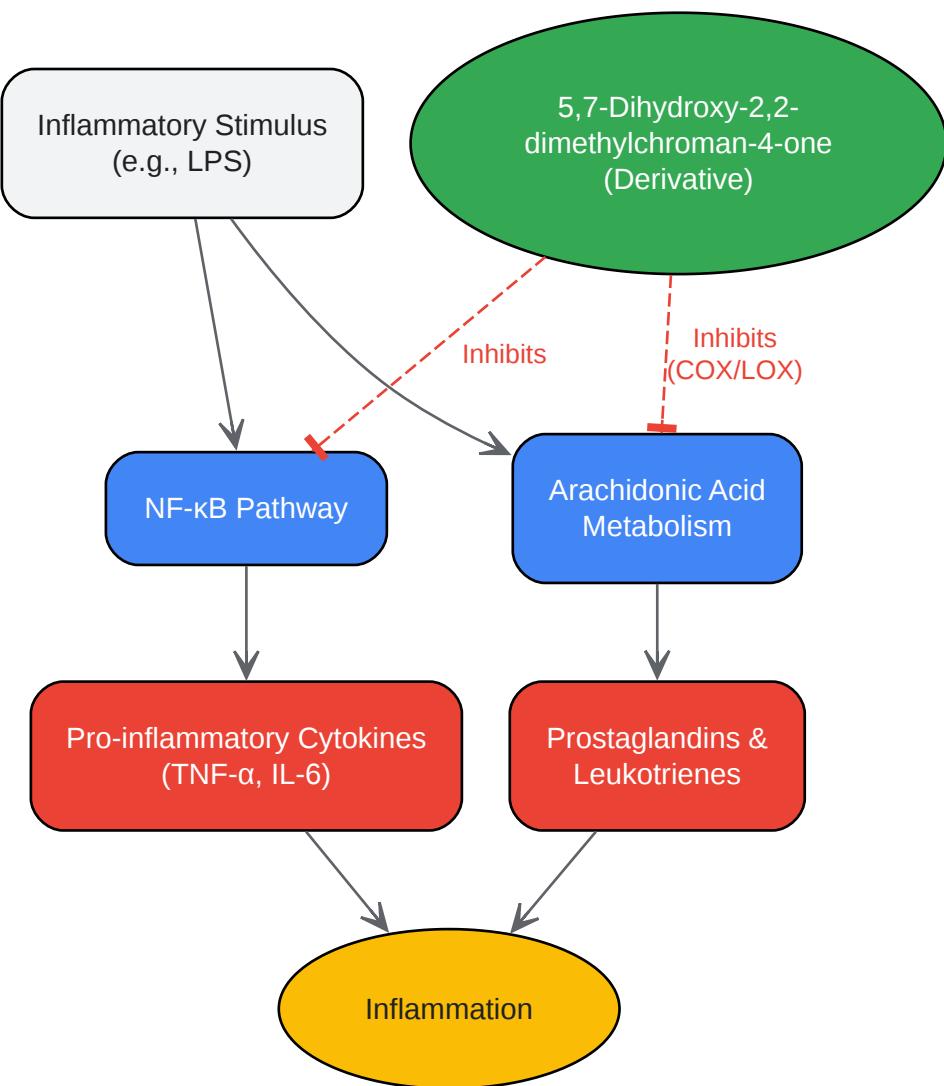
Flavones and related compounds containing the 5,7-dihydroxy-chromen-4-one backbone have shown significant anti-inflammatory effects.<sup>[11]</sup> The mechanism is believed to involve the dual inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF- $\alpha$ , partly through the downregulation of the NF- $\kappa$ B signaling pathway.<sup>[11]</sup>

## Antiviral and Anticancer Potential

The broader class of chromones and flavonoids has been explored for other therapeutic applications. For instance, compounds with a similar 4H-chromen-4-one scaffold were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential as antiviral agents.<sup>[12]</sup> Naturally occurring flavanones are also known to regulate cellular metabolism and suppress the proliferation of cancer cells, indicating potential cytotoxic applications.<sup>[9]</sup>

## Postulated Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential mechanism by which 5,7-dihydroxy-chromanone derivatives may exert their anti-inflammatory effects by targeting multiple points in the inflammatory cascade.

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Caption: Potential anti-inflammatory mechanism of action.

## Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial potential of **5,7-Dihydroxy-2,2-dimethylchroman-4-one**, a Minimum Inhibitory Concentration (MIC) assay is a standard and reliable method. This protocol is self-validating through the inclusion of positive and negative controls.

# Determination of Minimum Inhibitory Concentration (MIC) via Microdilution

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a target microorganism.

Materials:

- **5,7-Dihydroxy-2,2-dimethylchroman-4-one**
- Dimethyl sulfoxide (DMSO) for stock solution
- Sterile 96-well microplates
- Target microbial strain (e.g., *Staphylococcus aureus*)
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
- Standardized microbial inoculum ( $\sim 5 \times 10^5$  CFU/mL)
- Positive control antibiotic (e.g., Gentamicin)
- Incubator

Methodology:

- Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Ensure complete dissolution.
- Serial Dilution:
  - Add 100  $\mu$ L of sterile growth medium to wells 2 through 12 of a 96-well plate.
  - Add 200  $\mu$ L of the compound stock solution to well 1.
  - Perform a 2-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100  $\mu$ L from well 10.

- Well 11 will serve as the growth control (no compound).
- Well 12 will serve as the sterility control (medium only).
- Inoculation: Add 10  $\mu$ L of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be ~110  $\mu$ L.
- Controls: Prepare a separate dilution series for the positive control antibiotic.
- Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
- Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The sterility control should remain clear, and the growth control should be turbid.

## Conclusion and Future Outlook

**5,7-Dihydroxy-2,2-dimethylchroman-4-one** is a molecule of significant scientific interest, built upon a proven pharmacophore. Its structural simplicity, combined with the diverse biological activities of the chromanone class, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of antimicrobial and anti-inflammatory medicine. Future research should focus on synthesizing a library of derivatives to establish robust Structure-Activity Relationships (SAR), optimizing potency and selectivity, and elucidating precise molecular mechanisms of action against validated biological targets.

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